molecular formula C14H27N3OS B5105545 N-cyclohexyl-N'-[3-(4-morpholinyl)propyl]thiourea

N-cyclohexyl-N'-[3-(4-morpholinyl)propyl]thiourea

Cat. No. B5105545
M. Wt: 285.45 g/mol
InChI Key: YVSUOUVTRZXITB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cyclohexyl-N'-[3-(4-morpholinyl)propyl]thiourea, also known as CMPT, is a chemical compound that has been extensively studied for its potential use in scientific research. CMPT is a thiourea derivative that has been shown to have a variety of biochemical and physiological effects, making it a valuable tool for researchers in a number of different fields. In

Mechanism of Action

The exact mechanism of action of N-cyclohexyl-N'-[3-(4-morpholinyl)propyl]thiourea is not yet fully understood, but it is believed to act primarily by inhibiting the release of neurotransmitters such as dopamine and norepinephrine. It may also modulate the activity of ion channels, particularly those involved in calcium signaling.
Biochemical and Physiological Effects:
N-cyclohexyl-N'-[3-(4-morpholinyl)propyl]thiourea has been shown to have a variety of biochemical and physiological effects, including the modulation of neurotransmitter release, the inhibition of ion channels, and the regulation of calcium signaling. It has also been shown to have antioxidant properties and may have a protective effect on neurons.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-cyclohexyl-N'-[3-(4-morpholinyl)propyl]thiourea is its ability to modulate neurotransmitter release, making it a valuable tool for researchers studying the nervous system. However, its effects on ion channels and calcium signaling may limit its use in certain experiments. Additionally, N-cyclohexyl-N'-[3-(4-morpholinyl)propyl]thiourea has not yet been extensively studied in vivo, so its potential effects on whole organisms are not yet fully understood.

Future Directions

There are a number of potential future directions for research on N-cyclohexyl-N'-[3-(4-morpholinyl)propyl]thiourea. One area of focus could be on further elucidating its mechanism of action, particularly with regard to its effects on ion channels and calcium signaling. Additionally, N-cyclohexyl-N'-[3-(4-morpholinyl)propyl]thiourea could be studied for its potential use in the treatment of neurological disorders such as Parkinson's disease and Alzheimer's disease. Finally, more research is needed to determine the potential long-term effects of N-cyclohexyl-N'-[3-(4-morpholinyl)propyl]thiourea on the nervous system and other organ systems.

Synthesis Methods

N-cyclohexyl-N'-[3-(4-morpholinyl)propyl]thiourea is typically synthesized using a two-step process involving the reaction of cyclohexylamine with 3-(4-morpholinyl)propyl isothiocyanate, followed by the addition of hydrogen chloride gas to yield the final product. This synthesis method has been well-established and allows for the production of high-quality N-cyclohexyl-N'-[3-(4-morpholinyl)propyl]thiourea in large quantities.

Scientific Research Applications

N-cyclohexyl-N'-[3-(4-morpholinyl)propyl]thiourea has been used extensively in scientific research, particularly in the fields of neuroscience and pharmacology. It has been shown to have a variety of effects on the nervous system, including the modulation of neurotransmitter release and the inhibition of ion channels. N-cyclohexyl-N'-[3-(4-morpholinyl)propyl]thiourea has also been studied for its potential use in the treatment of neurological disorders such as Parkinson's disease and Alzheimer's disease.

properties

IUPAC Name

1-cyclohexyl-3-(3-morpholin-4-ylpropyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H27N3OS/c19-14(16-13-5-2-1-3-6-13)15-7-4-8-17-9-11-18-12-10-17/h13H,1-12H2,(H2,15,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVSUOUVTRZXITB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=S)NCCCN2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H27N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.45 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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